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Compound Name: 3,6-Dihydroxyindoxazene

Cat. No.: B1230935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,6-Dihydroxyindoxazene is a heterocyclic organic compound with potential applications in

medicinal chemistry and materials science. A thorough understanding of its molecular structure

is paramount for its development and application. This technical guide provides a

comprehensive overview of the expected spectroscopic data for 3,6-Dihydroxyindoxazene,

including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. In the absence of readily available experimental spectra, this document presents

predicted data based on the compound's structure, alongside detailed experimental protocols

for acquiring this data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,6-
Dihydroxyindoxazene. These predictions are based on established principles of spectroscopy

and the chemical structure of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H Phenolic OH

~9.8 Singlet 1H Phenolic OH

~7.5 Doublet 1H Aromatic CH

~7.2 Doublet 1H Aromatic CH

~6.9 Doublet of doublets 1H Aromatic CH

~5.0 Singlet 1H Oxazine CH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Carbon Type

~160 C=N

~155 Ar C-OH

~150 Ar C-OH

~140 Ar C

~125 Ar CH

~120 Ar C

~118 Ar CH

~115 Ar CH

~85 Oxazine CH

Table 3: Predicted Mass Spectrometry Data
(Electrospray Ionization, Positive Mode)
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m/z Value Ion Formation

166.03 [M+H]⁺

188.01 [M+Na]⁺

Table 4: Predicted IR Spectroscopy Data (ATR)
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3400-3200 Strong, Broad O-H Stretch Phenolic OH

3100-3000 Medium C-H Stretch Aromatic CH

1640-1610 Medium C=N Stretch Indoxazene Ring

1600-1450 Medium-Strong C=C Stretch Aromatic Ring

1300-1200 Strong C-O Stretch Phenolic C-O

1100-1000 Medium C-O Stretch Oxazine C-O

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 3,6-Dihydroxyindoxazene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of dry 3,6-Dihydroxyindoxazene and

dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use

of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
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¹H NMR Acquisition:

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) will be necessary due to the low natural abundance and longer relaxation times

of the ¹³C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual

solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

Sample Preparation: Prepare a dilute solution of 3,6-Dihydroxyindoxazene (approximately

0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).
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Ionization: Operate the ESI source in positive ion mode. The high voltage applied to the ESI

needle will generate protonated molecules, [M+H]⁺, and other adducts (e.g., [M+Na]⁺).[3]

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500). The

high-resolution instrument will provide accurate mass measurements, allowing for the

determination of the elemental formula.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any

significant fragment ions. Compare the exact mass with the theoretical mass of the proposed

structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Place a small amount of the solid 3,6-Dihydroxyindoxazene sample

directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Background Collection: Before analyzing the sample, collect a background spectrum of the

clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good

contact with the crystal.

Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add

multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands

corresponding to the functional groups present in the molecule, such as O-H, C-H, C=N, and

C=C bonds.[4][5]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of 3,6-Dihydroxyindoxazene.
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Caption: A logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of

3,6-Dihydroxyindoxazene and the methodologies to obtain them. Researchers can use this

information to guide their experimental work and interpret the resulting data for unambiguous

structure confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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